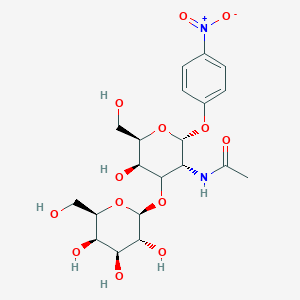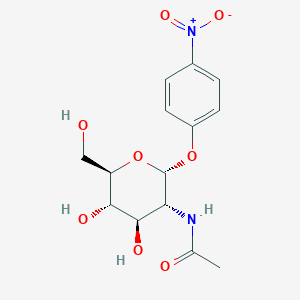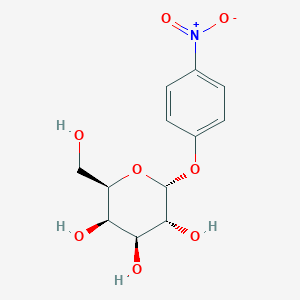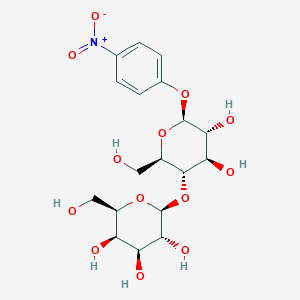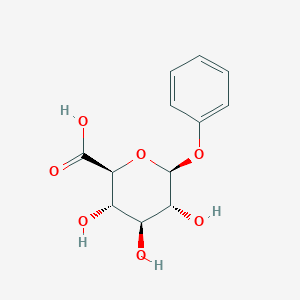
Phenyl-beta-D-glucuronide
Overview
Description
Phenyl-d5 .beta.-D-Glucuronide is a deuterium-labeled derivative of Phenyl .beta.-D-Glucuronide. It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C12H9D5O7 and a molecular weight of 275.27 . It is often used as a reference standard in various analytical techniques, including chromatography and mass spectrometry .
Biochemical Analysis
Biochemical Properties
Phenyl glucuronide plays a crucial role in biochemical reactions, particularly in the detoxification and excretion of phenolic compounds. The enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT) catalyzes the conjugation of phenol with glucuronic acid to form phenyl glucuronide. This reaction occurs primarily in the liver, where UGT enzymes are highly expressed. Phenyl glucuronide interacts with various proteins and enzymes, including transporters such as organic anion transporters (OATs) and multidrug resistance proteins (MRPs), which facilitate its transport and excretion .
Cellular Effects
Phenyl glucuronide influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of β-glucuronidase, an enzyme that hydrolyzes glucuronides, releasing the aglycone (phenol) and glucuronic acid. This interaction can impact cellular detoxification processes and influence the cellular response to phenolic compounds . Additionally, phenyl glucuronide’s presence in cells can modulate the expression of genes involved in detoxification and metabolic pathways.
Molecular Mechanism
The molecular mechanism of phenyl glucuronide involves its formation through the glucuronidation of phenol by UGT enzymes. This process increases the hydrophilicity of phenol, facilitating its excretion. Phenyl glucuronide can bind to transport proteins such as OATs and MRPs, which mediate its transport across cellular membranes. The compound can also inhibit or activate enzymes involved in its metabolism, such as β-glucuronidase, influencing the release of phenol and glucuronic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenyl glucuronide can change over time due to its stability and degradation. Studies have shown that phenyl glucuronide is relatively stable under physiological conditions but can be hydrolyzed by β-glucuronidase, releasing phenol and glucuronic acid. Long-term exposure to phenyl glucuronide in in vitro and in vivo studies has demonstrated its impact on cellular detoxification processes and metabolic pathways .
Dosage Effects in Animal Models
The effects of phenyl glucuronide vary with different dosages in animal models. At low doses, phenyl glucuronide is generally well-tolerated and facilitates the excretion of phenolic compounds. At high doses, it can exhibit toxic effects, including disruption of cellular detoxification processes and potential accumulation of phenol, leading to adverse effects . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at higher concentrations.
Metabolic Pathways
Phenyl glucuronide is involved in the glucuronidation pathway, a major phase II metabolic pathway for the detoxification of phenolic compounds. The enzyme UGT catalyzes the conjugation of phenol with glucuronic acid to form phenyl glucuronide. This pathway enhances the solubility of phenol, facilitating its excretion through urine and bile. Phenyl glucuronide can also interact with other metabolic enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Phenyl glucuronide is transported and distributed within cells and tissues through various transporters and binding proteins. Organic anion transporters (OATs) and multidrug resistance proteins (MRPs) play a significant role in the transport of phenyl glucuronide across cellular membranes. These transporters facilitate the movement of phenyl glucuronide from the liver to the bile and from the kidneys to the urine, aiding in its excretion .
Subcellular Localization
The subcellular localization of phenyl glucuronide is primarily within the cytoplasm, where it interacts with enzymes and transporters involved in its metabolism and transport. Phenyl glucuronide can also be found in the endoplasmic reticulum, where UGT enzymes are located, facilitating its formation. Additionally, the compound may be localized in lysosomes, where β-glucuronidase can hydrolyze it, releasing phenol and glucuronic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl-d5 .beta.-D-Glucuronide can be synthesized through the deuteration of Phenyl .beta.-D-Glucuronide. The process involves the incorporation of deuterium atoms into the phenyl ring of the glucuronide molecule. This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas or deuterated reagents .
Industrial Production Methods
Industrial production of Phenyl-d5 .beta.-D-Glucuronide typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
Phenyl-d5 .beta.-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can convert the glucuronide moiety to its corresponding alcohol.
Substitution: The phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like halogens and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Phenyl-d5 .beta.-D-Glucuronide is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
Phenyl-d5 .beta.-D-Glucuronide exerts its effects through its stable isotope labeling, which allows for precise quantitation and tracing in analytical studies. The deuterium atoms in the compound do not significantly alter its chemical properties but provide a distinct mass difference that can be detected using mass spectrometry. This enables researchers to track the compound’s metabolism and distribution in biological systems .
Comparison with Similar Compounds
Similar Compounds
Phenyl .beta.-D-Glucuronide: The non-deuterated form of the compound.
Phenyl .beta.-D-Galactopyranoside: A similar compound with a galactopyranoside moiety instead of glucuronide.
4-Nitrophenyl .beta.-D-Glucuronide: A glucuronide derivative with a nitro group on the phenyl ring.
Uniqueness
Phenyl-d5 .beta.-D-Glucuronide is unique due to its stable isotope labeling, which provides distinct advantages in analytical studies. The deuterium atoms allow for precise quantitation and tracing, making it a valuable tool in various scientific research applications .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHAUDNUGBNUDZ-GOVZDWNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601034474 | |
| Record name | Phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601034474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenol glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17685-05-1 | |
| Record name | Phenol glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17685-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl beta-D-glucopyranosiduronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017685051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601034474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl β-D-glucopyranosiduronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary route of phenol elimination in many species, including humans?
A1: Phenol is primarily eliminated through urinary excretion after undergoing biotransformation. []
Q2: What are the major metabolites of phenol?
A2: The primary metabolites of phenol are phenyl sulfate and, to a lesser extent, phenyl glucuronide. []
Q3: How does the ratio of sulfate to glucuronide conjugates differ between carnivorous/insectivorous animals and herbivores/folivores?
A3: Carnivorous and insectivorous animals generally exhibit a higher reliance on sulfuric acid for conjugation, resulting in a higher ratio of sulfate to glucuronide conjugates compared to herbivores and folivores. []
Q4: Are there significant differences in phenol metabolism between marsupials and eutherians?
A4: Research suggests that there are no significant differences in phenol metabolism between marsupials and eutherians. Both groups produce similar metabolites, including phenyl glucuronide, phenyl sulfate, quinol glucuronide, and quinol sulfate. []
Q5: What is the role of bacteria in the metabolism of phenol in fish, specifically zebra fish?
A5: Bacteria present in the aquatic environment can influence phenol metabolism in fish. Studies on zebra fish have shown that bacteria can deconjugate phenol conjugates, specifically hydrolyzing phenyl glucuronide both in vitro and in vivo. []
Q6: Does the mode of phenol exposure influence its metabolism in fish?
A6: Yes, the route of exposure affects phenol metabolism in fish. Studies using goldfish observed differing levels of metabolism based on exposure route, with dietary exposure leading to the highest metabolism, followed by uptake from the surrounding water, and lastly, intraperitoneal injection. []
Q7: Can phenyl glucuronide be further metabolized or is it excreted directly?
A7: While phenyl glucuronide is generally considered a final metabolite destined for excretion, research indicates that it can be hydrolyzed back to phenol by bacterial beta-glucuronidase, particularly in the gut. [, ] This highlights the complex interplay between host and gut microbiome in xenobiotic metabolism.
Q8: How does the co-administration of cyclosporine and sirolimus impact mycophenolic acid pharmacokinetics in renal transplant patients?
A8: Co-administration of mycophenolate mofetil with sirolimus results in higher mycophenolic acid exposure and lower metabolite exposure compared to co-administration with cyclosporine. This difference is likely due to cyclosporine's influence on the biliary excretion of mycophenolic acid metabolites rather than direct inhibition of mycophenolic acid metabolism. []
Q9: What is the role of the SLCO1B1 gene in mycophenolic acid tolerance in renal transplant recipients?
A9: The SLCO1B1 gene encodes the hepatic uptake transporter OATP1B1. The SLCO1B1*5 allele has been linked to a reduced risk of mycophenolic acid-related adverse drug reactions, likely due to decreased transport of MPA metabolites, phenyl glucuronide, and acyl glucuronide, by the variant transporter. []
Q10: Does renal impairment affect the pharmacokinetics of mycophenolic acid and its glucuronide metabolite in renal transplant recipients?
A10: Yes, renal impairment leads to significantly increased area under the curve (AUC) and pre-dose concentrations of mycophenolic acid glucuronide compared to patients with normal renal function. While mycophenolic acid pre-dose concentrations were also elevated, no significant difference in its AUC was observed. This highlights the importance of considering renal function when dosing mycophenolate mofetil. []
Q11: Which analytical techniques are commonly used to measure phenyl glucuronide and other related metabolites?
A11: Several analytical methods are employed to measure phenyl glucuronide and other metabolites, including high-performance liquid chromatography (HPLC) often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. [, , , , , ]
Q12: What is microdialysis, and how has it been used to study phenyl glucuronide kinetics in fish?
A12: Microdialysis is a sampling technique enabling continuous in vivo collection of unbound chemicals in fluids like blood. It has been successfully applied in rainbow trout to study the kinetics of both phenol and phenyl glucuronide, providing valuable insights into the in vivo processes of absorption, metabolism, and elimination. [, , , ]
Q13: Can phenyl glucuronide, despite being a detoxification product, still have biological effects?
A13: Although phenyl glucuronide exhibits increased water solubility compared to phenol, it can still interact with and potentially disrupt cell membrane transport mechanisms, suggesting a potential for biological effects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


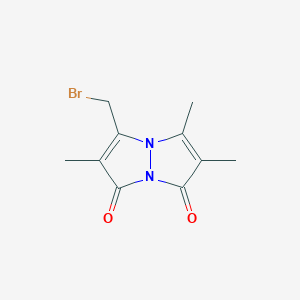
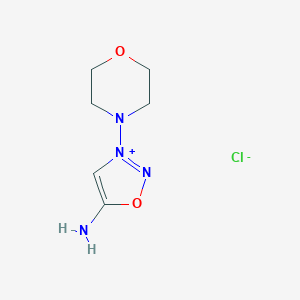
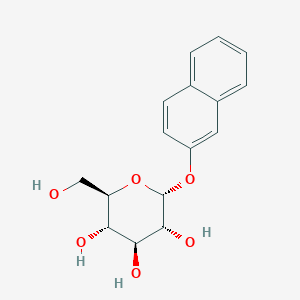
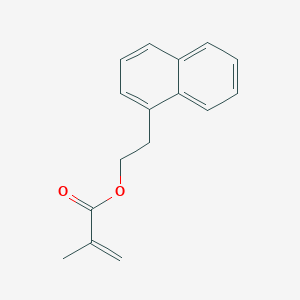
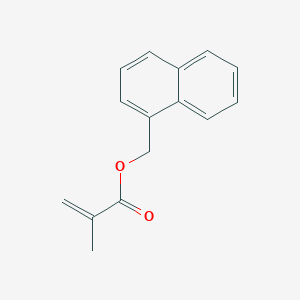
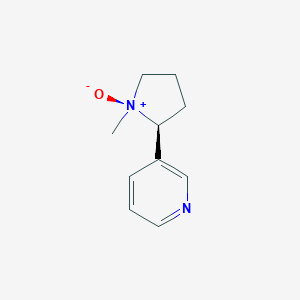
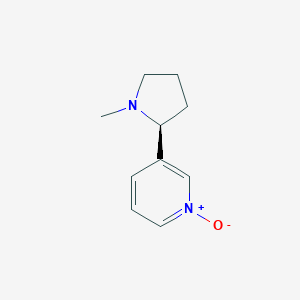
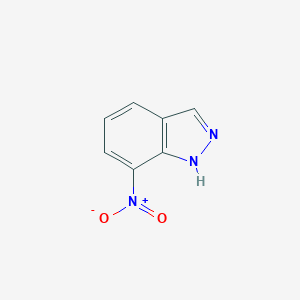
![N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13770.png)
